molecular formula C10H14O2S B12696546 S-Ethyl furan-2-butanethioate CAS No. 96446-10-5

S-Ethyl furan-2-butanethioate

Cat. No.: B12696546
CAS No.: 96446-10-5
M. Wt: 198.28 g/mol
InChI Key: PVNRECFECOZUEX-UHFFFAOYSA-N
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Description

S-Ethyl furan-2-butanethioate is an organic compound with the molecular formula C10H14O2S. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl furan-2-butanethioate typically involves the reaction of furan derivatives with ethyl thiol. One common method is the reaction of furan-2-butanethioic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl furan-2-butanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Ethyl furan-2-butanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Ethyl furan-2-butanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethyl thiol group allows for unique interactions and reactions compared to other furan derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Properties

CAS No.

96446-10-5

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

S-ethyl 4-(furan-2-yl)butanethioate

InChI

InChI=1S/C10H14O2S/c1-2-13-10(11)7-3-5-9-6-4-8-12-9/h4,6,8H,2-3,5,7H2,1H3

InChI Key

PVNRECFECOZUEX-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)CCCC1=CC=CO1

Origin of Product

United States

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